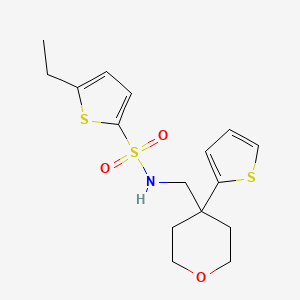
5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H21NO3S3 and its molecular weight is 371.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound characterized by its unique structural features, which include a thiophene ring and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₂₁N₁O₃S₃
- Molecular Weight : 371.5 g/mol
- CAS Number : 1203111-98-1
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, which can lead to significant physiological effects.
Antimicrobial Activity
Research indicates that thiophene derivatives, including compounds similar to this compound, exhibit notable antimicrobial properties. A study demonstrated that thiophene derivatives showed significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating effective antimicrobial action .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
Antioxidant Activity
The antioxidant potential of thiophene-containing compounds has been explored through various assays. For instance, compounds similar to our target compound displayed significant scavenging activity against DPPH radicals, indicating their potential as antioxidants .
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of thiophene derivatives, including those structurally related to this compound). The results highlighted that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The study utilized disk diffusion methods and determined the MIC for several strains, confirming the compound's potential as a lead structure for developing new antibiotics .
Research on Antioxidant Effects
Another investigation focused on the antioxidant capabilities of thiophene derivatives. The study employed DPPH and hydroxyl radical scavenging assays to quantify the antioxidant activity. The results indicated that these compounds could effectively neutralize free radicals, thereby suggesting their utility in preventing oxidative stress-related diseases .
Computational Studies
Computational approaches, including molecular docking studies, have been employed to predict the binding interactions of thiophene derivatives with biological targets. These studies suggest that the unique electronic properties of thiophene enhance binding affinity towards enzymes involved in various metabolic pathways. Such insights are crucial for understanding the pharmacological profiles of these compounds and guiding future drug design efforts .
属性
IUPAC Name |
5-ethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S3/c1-2-13-5-6-15(22-13)23(18,19)17-12-16(7-9-20-10-8-16)14-4-3-11-21-14/h3-6,11,17H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMWVRGAIYORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














